Carbamazepine-o-quinone
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2,3-dioxobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H10N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8H,(H2,16,20) |
InChI Key |
GONNJNYLBPEEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=O)C(=O)C=C3N2C(=O)N |
Origin of Product |
United States |
Biochemical Pathways of Carbamazepine O Quinone Generation
The journey from carbamazepine (B1668303) to its reactive o-quinone metabolite involves a series of biotransformation steps. A crucial part of this process is the formation of hydroxylated intermediates and subsequently a catechol precursor.
Hydroxylated Carbamazepine Metabolites as Intermediates
The metabolism of carbamazepine can lead to the formation of hydroxylated metabolites, which serve as key intermediates in the pathway to carbamazepine-o-quinone. While the primary metabolic route for carbamazepine is its conversion to carbamazepine-10,11-epoxide (B195693), minor pathways involving ring hydroxylation are also significant. pharmgkb.org These hydroxylation reactions produce compounds such as 2-hydroxycarbamazepine (B22019) (2-OHCBZ) and 3-hydroxycarbamazepine (B22271) (3-OHCBZ). pharmgkb.org These metabolites are considered precursors for potentially reactive species. The formation of these hydroxylated intermediates is a critical prerequisite for the subsequent steps leading to the generation of the o-quinone.
The conversion of these hydroxylated metabolites, particularly 3-OHCBZ, sets the stage for further oxidation. nih.gov This secondary metabolism is a key bioactivation pathway. pharmgkb.orgnih.gov
Formation of Catechol Precursors (e.g., 2,3-Dihydroxycarbamazepine)
A pivotal step in the generation of this compound is the formation of a catechol precursor, specifically 2,3-dihydroxycarbamazepine (B1261368) (2,3-diOHCBZ). nih.govvulcanchem.com This catechol is formed through the secondary hydroxylation of 3-hydroxycarbamazepine at the 2-position. vulcanchem.com This conversion of 3-OHCBZ to 2,3-diOHCBZ is a critical bioactivation pathway. nih.govnih.gov The presence of the two adjacent hydroxyl groups in the catechol structure of 2,3-diOHCBZ is what makes it susceptible to further oxidation, ultimately leading to the formation of the reactive this compound. vulcanchem.com
Enzymatic Catalysis of o-Quinone Species
The transformation of carbamazepine and its metabolites is heavily reliant on the catalytic activity of various enzymes, most notably the cytochrome P450 (CYP) superfamily. Specific isoforms within this family play distinct and crucial roles in the oxidation processes that lead to the formation of this compound.
Cytochrome P450 Isoform-Specific Oxidation
The generation of this compound is not a random occurrence but is instead directed by the specific actions of certain cytochrome P450 enzymes. These enzymes exhibit varying degrees of affinity and catalytic efficiency in the oxidation of carbamazepine and its hydroxylated metabolites.
CYP3A4 is a major player in the metabolism of carbamazepine and is deeply implicated in the formation of its reactive metabolites, including the o-quinone. It is a primary catalyst in the conversion of 3-OHCBZ to the catechol precursor, 2,3-diOHCBZ. nih.govnih.gov Studies using human liver microsomes have shown a significant correlation between CYP3A4 activity and the rate of 2,3-diOHCBZ formation. nih.govnih.gov Inhibition of CYP3A4 markedly impairs this conversion. nih.govnih.gov
Furthermore, CYP3A4 is involved in the secondary oxidation of both 2-OHCBZ and 3-OHCBZ, representing key bioactivation pathways. pharmgkb.orgnih.gov The enzyme facilitates the conversion of these hydroxylated intermediates into protein-reactive metabolites. nih.govnih.gov Specifically, the CYP3A4-dependent secondary oxidation of 3-OHCBZ is a potential pathway for the formation of reactive metabolites that can inactivate CYP3A4 itself. pharmgkb.orgnih.govnih.gov
While CYP3A4 is a primary catalyst, other cytochrome P450 isoforms also contribute to the metabolic pathways leading to this compound.
CYP2C19: This isoform is also involved in the formation of 2,3-diOHCBZ from 3-OHCBZ. nih.govnih.gov In the presence of a CYP3A4 inhibitor, the rate of 2,3-diOHCBZ formation shows a significant correlation with CYP2C19 activity. nih.govnih.gov Interestingly, CYP2C19 has been identified as a high-affinity enzyme for this reaction, in contrast to the low-affinity nature of CYP3A4. nih.govnih.gov Genetic variants of CYP2C19 have been associated with altered risks of adverse reactions to carbamazepine. mdpi.compensoft.net
CYP1A2: This enzyme, along with CYP3A4, CYP3A5, CYP3A7, and CYP2C19, can convert 3-OHCBZ into protein-reactive metabolites. nih.govnih.gov Some research suggests that CYP1A2 contributes significantly to the formation of covalent adducts from carbamazepine. nih.gov
CYP2B6: CYP2B6 is one of the major catalysts, alongside CYP3A4, in the formation of 3-OHCBZ. pharmgkb.orgnih.gov
CYP3A5: The involvement of CYP3A5 has been suggested in the primary metabolism of carbamazepine. pharmgkb.orgnih.gov It also plays a role in converting 3-OHCBZ to protein-reactive metabolites. nih.govnih.gov
CYP2C8: CYP2C8 is another enzyme that participates in the metabolism of carbamazepine. pharmgkb.orgnih.govmdpi.com
The following table summarizes the key enzymes and their roles in the generation of this compound precursors.
| Enzyme | Role in Carbamazepine Metabolism |
| CYP3A4 | Primary catalyst for the conversion of 3-OHCBZ to 2,3-diOHCBZ. nih.govnih.gov Involved in the secondary oxidation of hydroxylated metabolites. pharmgkb.orgnih.gov |
| CYP2C19 | High-affinity enzyme for the formation of 2,3-diOHCBZ from 3-OHCBZ. nih.govnih.gov |
| CYP1A2 | Converts 3-OHCBZ to protein-reactive metabolites. nih.govnih.gov |
| CYP2B6 | Major catalyst for the formation of 3-OHCBZ. pharmgkb.orgnih.gov |
| CYP3A5 | Involved in primary carbamazepine metabolism and conversion of 3-OHCBZ. pharmgkb.orgnih.govnih.govnih.gov |
| CYP2C8 | Participates in carbamazepine metabolism. pharmgkb.orgnih.govmdpi.com |
Kinetic Parameters of Enzymatic Oxidation
The enzymatic formation of this compound proceeds via the oxidation of its precursor, 2,3-dihydroxycarbamazepine (2,3-diOHCBZ). nih.gov The generation of this crucial catechol intermediate from 3-hydroxycarbamazepine (3-OHCBZ) is catalyzed by specific cytochrome P450 (CYP) enzymes. nih.govnih.gov
Research has identified CYP3A4 and CYP2C19 as the key enzymes responsible for the 2-hydroxylation of 3-OHCBZ to form 2,3-diOHCBZ. nih.govnih.gov In vitro studies using cDNA-expressed enzymes have determined that these two enzymes exhibit markedly different affinities for the substrate. nih.govresearchgate.net CYP2C19 was identified as a high-affinity enzyme, whereas CYP3A4 acts as a low-affinity enzyme for this specific biotransformation step. nih.govresearchgate.net
Subsequent investigations into the formation of protein-reactive metabolites from radiolabelled 3-OHCBZ found that while multiple enzymes including CYP3A4, CYP3A5, CYP3A7, CYP2C19, and CYP1A2 could catalyze the conversion, CYP3A4 was the most catalytically active. nih.govnih.govresearchgate.net Interestingly, preincubation of 3-OHCBZ with human liver microsomes or recombinant CYP3A4 resulted in a time- and concentration-dependent decrease in CYP3A4 activity, suggesting that a metabolite formed from 3-OHCBZ can inactivate the enzyme. nih.govnih.govresearchgate.net
| Enzyme | Parameter | Value | Affinity |
|---|---|---|---|
| CYP2C19 | S50 | 30 µM | High |
| CYP3A4 | S50 | 203 µM | Low |
Peroxidase-Mediated Biotransformation (e.g., Myeloperoxidase)
An alternative and significant pathway for the bioactivation of carbamazepine metabolites involves peroxidase enzymes, most notably myeloperoxidase (MPO). nih.govresearchgate.net MPO is the primary oxidative enzyme found in neutrophils, a type of white blood cell. nih.govresearchgate.net This pathway is particularly relevant for the generation of reactive species from the hydroxylated metabolites of carbamazepine.
Studies have demonstrated that MPO, in the presence of hydrogen peroxide (H₂O₂), can oxidize both 2-hydroxycarbamazepine (2-OH-CBZ) and 3-hydroxycarbamazepine (3-OH-CBZ). nih.govresearchgate.net A key research finding is that the rate of oxidation of 3-OH-CBZ by the MPO/H₂O₂ system is substantially faster than the oxidation of either 2-OH-CBZ or the parent carbamazepine molecule itself. nih.govresearchgate.net
The bioactivation of 3-OH-CBZ by MPO is thought to involve free radical intermediates. nih.govresearchgate.net This mechanism is supported by the detection of 3-OH-CBZ dimers following its oxidation by MPO. nih.govresearchgate.net Furthermore, this peroxidase-mediated process leads to the generation of reactive oxygen species (ROS). nih.govresearchgate.net Comparative studies found that 3-OH-CBZ generated a greater amount of ROS than 2-OH-CBZ, which in turn produced more ROS than carbamazepine. nih.govresearchgate.net This MPO-dependent pathway represents a distinct route for the formation of reactive metabolites from carbamazepine precursors. pharmgkb.org In some contexts, MPO has also been shown to metabolize carbamazepine into other products such as 9-acridine carboxaldehyde, acridine (B1665455), and acridone. researchgate.netuantwerpen.be
Non-Enzymatic Conversion Pathways
The role of non-enzymatic processes in the formation of this compound is less defined compared to the well-documented enzymatic pathways. It has been suggested that non-enzymatic mechanisms could contribute to the generation of reactive species from carbamazepine, particularly through the concomitant production of reactive oxygen species. researchgate.net However, the current body of research has not extensively detailed specific non-enzymatic chemical pathways that lead directly to the formation of this compound. The primary focus of mechanistic studies remains on bioactivation by cytochrome P450 and peroxidase enzymes. Further investigation is required to fully elucidate any potential causal relationships between non-enzymatically driven conversion and the generation of specific reactive metabolites like this compound. researchgate.net
Molecular Reactivity and Interactions of Carbamazepine O Quinone
Electrophilic Nature and Reactivity with Nucleophiles
Quinones, in general, are recognized as a class of toxicological intermediates. nih.govresearchgate.net Carbamazepine-o-quinone is characterized by its electrophilic nature. nih.govtandfonline.com Structurally, it is a Michael acceptor, a type of molecule that readily participates in addition reactions with soft nucleophiles. nih.govacs.org This reactivity is due to the electron-deficient carbons in its α,β-unsaturated carbonyl system.
The primary targets for such electrophilic attack are endogenous nucleophiles, most notably glutathione (B108866) (GSH). nih.govacs.org GSH is a key cellular antioxidant that protects against reactive electrophiles. nih.gov The reaction between this compound and the sulfhydryl group of GSH is typically facile and can occur non-enzymatically. nih.gov This conjugation reaction serves as a detoxification pathway, neutralizing the reactive quinone before it can interact with critical macromolecules. Quinones are considered soft electrophiles and readily react with the soft nucleophilic sulfhydryl residues on cysteine in proteins and GSH. nih.govtandfonline.com
Covalent Adduct Formation with Biological Macromolecules
When cellular defenses like GSH are depleted or overwhelmed, the electrophilic this compound can form covalent bonds with other biological macromolecules, including proteins and DNA. nih.govresearchgate.net This process, known as adduction, can alter the structure and function of these essential molecules, initiating a cascade of toxic events. researchgate.net
The formation of covalent adducts with proteins is a critical event that may lead to cellular dysfunction and immune-mediated adverse reactions. nih.govresearchgate.net The electrophilic quinone can react with nucleophilic amino acid residues on proteins, such as cysteine and histidine, forming stable covalent bonds. nih.govnih.govacs.org
The bioactivation of carbamazepine (B1668303) to its o-quinone derivative is a multi-step process primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org The pathway involves the formation of hydroxylated intermediates that serve as precursors to the reactive quinone. pharmgkb.org
Step 1: Carbamazepine is metabolized to various hydroxylated forms, including 3-hydroxycarbamazepine (B22271) (3-OHCBZ). pharmgkb.orgpharmgkb.org CYP2B6 and CYP3A4 are the main enzymes responsible for the formation of 3-OHCBZ. pharmgkb.orgscispace.com
Step 2: 3-OHCBZ is further oxidized to form a catechol, 2,3-dihydroxycarbamazepine (B1261368). nih.gov Studies have identified CYP3A4 and CYP2C19 as the principal enzymes catalyzing this conversion. nih.gov
Step 3: The subsequent oxidation of this catechol yields the highly reactive this compound. nih.govnih.gov This species is considered a likely candidate for the reactive intermediate responsible for forming protein adducts. nih.gov
Studies have demonstrated that various CYP enzymes, including CYP3A4, CYP3A5, CYP3A7, CYP2C19, and CYP1A2, can convert 3-OHCBZ into protein-reactive metabolites, with CYP3A4 being the most catalytically active in this process. nih.gov
Mass spectrometry techniques have enabled the identification of specific sites on proteins that are covalently modified by reactive metabolites of carbamazepine. While some studies identify adducts from undefined monoxygenated metabolites, the o-quinone is a proposed species responsible for this binding. nih.govnih.govacs.org Human serum albumin (HSA) and glutathione-S-transferase pi (GSTP) are among the proteins found to be adducted. nih.govacs.org In vitro studies and analyses from patients on carbamazepine therapy have identified specific adduction sites. nih.govacs.org For instance, monoxygenated carbamazepine species have been shown to bind to histidine residues (His146 and His338) on HSA. nih.govacs.org Additionally, it has been suggested that Cys239 on the CYP3A4 enzyme itself could be a plausible target for adduction by carbamazepine reactive metabolites, including the o-quinone. nih.gov
| Target Protein | Identified/Plausible Binding Site (Amino Acid Residue) | Reference |
|---|---|---|
| Human Serum Albumin (HSA) | His146 | nih.gov, acs.org |
| Human Serum Albumin (HSA) | His338 | nih.gov, acs.org |
| Glutathione-S-transferase pi (GSTP) | Cys47 | nih.gov, acs.org |
| Cytochrome P450 3A4 (CYP3A4) | Cys239 (Plausible) | nih.gov |
As electrophilic species, quinones are capable of reacting with nucleophilic sites on DNA, leading to the formation of DNA adducts. nih.govresearchgate.netacs.org This modification of DNA can lead to mutations and genomic instability if not repaired. mdpi.com The reaction typically involves the alkylation of DNA bases. nih.gov The formation of DNA adducts by quinone metabolites is a potential mechanism contributing to the carcinogenicity observed with some parent compounds. acs.orgwustl.edu While this is a known reactivity pattern for quinones as a chemical class, the specific formation of DNA adducts by this compound is a key area of investigation in understanding its potential genotoxicity.
Protein Adduction Mechanisms
Involvement in Redox Cycling and Oxidative Stress Induction
Beyond direct alkylation of macromolecules, this compound can induce significant cellular damage through redox cycling and the generation of oxidative stress. nih.govnih.gov Quinones are highly redox-active molecules that can participate in a futile cycle of reduction and re-oxidation. nih.govacs.org
The process begins with the one-electron reduction of the o-quinone to a semiquinone radical anion. nih.gov This reduction can be catalyzed by various cellular reductases, consuming reducing equivalents such as NADPH. The semiquinone radical is often unstable and can readily transfer its extra electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂•⁻) and regenerating the parent o-quinone. nih.gov
This futile cycle has two major consequences:
Generation of Reactive Oxygen Species (ROS): The superoxide anion produced is a primary ROS, which can be converted by superoxide dismutase to hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals like iron, hydrogen peroxide can be further converted to the highly reactive hydroxyl radical (•OH). nih.gov This cascade of ROS production can lead to widespread damage to cellular lipids, proteins, and DNA. researchgate.net
Depletion of Reducing Equivalents: The continuous cycling consumes cellular reducing agents like NADPH, disrupting the cellular redox balance and impairing other essential reductive processes. acs.org
Studies on hydroxylated metabolites of carbamazepine, the precursors to the o-quinone, show that they can generate ROS. researchgate.net Specifically, 3-OHCBZ was found to generate more ROS than 2-OHCBZ or the parent drug itself, suggesting that the bioactivation pathway leading to the o-quinone is a significant source of oxidative stress. researchgate.net This induction of oxidative stress by carbamazepine has also been observed in clinical settings. brieflands.com
Detoxification via Glutathione and Thiol Conjugation
The detoxification of the reactive electrophile, this compound, is a critical process to mitigate its potential toxicity. This is primarily achieved through conjugation with endogenous thiols, most notably glutathione (GSH). This pathway involves both direct chemical reactions and enzyme-catalyzed processes.
Non-Enzymatic Glutathione Conjugation
This compound is characterized as a soft electrophile, a chemical property that makes it highly susceptible to reaction with soft nucleophiles. jst.go.jpnih.gov The most significant non-protein sulfhydryl compound in cells is glutathione (GSH), which serves a primary role in protecting cells from such reactive electrophiles. nih.gov The reaction between quinones and the sulfhydryl group of GSH is often so facile that it can proceed efficiently without the need for enzymatic catalysis. nih.govacs.org
This non-enzymatic conjugation is a direct chemical reaction where the nucleophilic thiol group of glutathione attacks the electrophilic quinone ring. Quinones are Michael acceptors and readily react with the sulfhydryl residues on cysteine, the key amino acid in glutathione. nih.govacs.org For o-quinones, this typically occurs via a 1,6-reductive addition, resulting in the formation of a stable catechol thioether conjugate. nih.gov This reaction effectively neutralizes the reactivity of the quinone, representing a crucial detoxification step. jst.go.jp
Under conditions of oxidative stress, the non-enzymatic reaction of carbamazepine itself with thiyl radicals can also lead to the formation of glutathione conjugates. nih.govresearchgate.net This suggests that even before the formation of the o-quinone, the parent drug may be susceptible to thiol conjugation under specific physiological conditions, potentially impacting its bioavailability. nih.gov The formation of stable thiol-conjugates of carbamazepine's reactive metabolites has been confirmed in the urine of patients, underscoring the clinical relevance of this detoxification pathway. jst.go.jp
Role of Glutathione S-Transferases in Conjugate Formation
While non-enzymatic conjugation occurs spontaneously, the process is significantly facilitated and accelerated by the action of Glutathione S-Transferases (GSTs). nih.govspringermedizin.de These phase II metabolic enzymes play a pivotal role in the detoxification of a wide range of xenobiotics, including reactive drug metabolites, by catalyzing their conjugation with glutathione. nih.govspringermedizin.de
GSTs enhance the rate of conjugate formation, ensuring a more efficient clearance of this compound and other reactive intermediates like carbamazepine-10,11-epoxide (B195693) and iminoquinones. nih.govspringermedizin.de Several classes of GSTs, including Glutathione S-transferase class mu (GSTM1) and class theta (GSTT1), are implicated in the detoxification of carbamazepine metabolites. nih.govspringermedizin.de The enzymatic action of GSTs not only speeds up the reaction but can also confer stereoselectivity to the conjugation, as has been observed with the reactive metabolites of other drugs. vu.nl
The efficacy of this enzymatic detoxification system is crucial. Genetic variations, such as null alleles for GSTM1 and GSTT1 which result in a lack of functional enzyme activity, can impair this pathway. nih.govspringermedizin.de A deficiency in GST activity may lead to less efficient detoxification of reactive metabolites, which has been investigated as a potential factor in drug-induced toxicities. nih.govoatext.com Therefore, GSTs are considered a key component in the defense mechanism against the harmful effects of electrophilic metabolites derived from carbamazepine. jst.go.jpnih.gov
Research Findings on Thiol Conjugation of Carbamazepine Metabolites
| Metabolite Precursor | Reactive Intermediate | Conjugating Thiol | Identified Conjugate | Study Context | Citation |
| 2-Hydroxyiminostilbene (B51969) (2-OHIS) | Carbamazepine Iminoquinone (CBZ-IQ) | Glutathione (GSH) | GSH-conjugate of CBZ-IQ | In vitro with human liver microsomes | researchgate.netnih.gov |
| 2-Hydroxyiminostilbene (2-OHIS) | Carbamazepine Iminoquinone (CBZ-IQ) | N-acetylcysteine (NAC) | NAC-conjugate of CBZ-IQ | In vitro with human liver microsomes | researchgate.netnih.gov |
| Carbamazepine (CBZ) | Thiyl Radicals | Glutathione (GSH) | Direct GSH-conjugates of CBZ | In vitro chemical reaction, rat liver extracts | nih.govresearchgate.net |
| Carbamazepine (CBZ) | Thiyl Radicals | N-acetylcysteine (NAC) | Direct NAC-conjugates of CBZ | In vitro chemical reaction | nih.govresearchgate.net |
| Carbamazepine-10,11-epoxide (CBZE) | Carbamazepine-10,11-epoxide | Glutathione (GSH) | CBZE-GSH conjugate | In vitro with plant enzymes | tdx.cat |
Enzymatic Reduction and Scavenging Mechanisms
Role of NAD(P)H:Quinone Oxidoreductase (NQO) Isoforms
The NAD(P)H:quinone oxidoreductase (NQO) family of enzymes plays a pivotal role in the detoxification of quinones. These enzymes catalyze a two-electron reduction of quinone species, a process that is generally considered a detoxification pathway as it bypasses the formation of highly reactive semiquinone radicals that can be generated by one-electron reduction. Two main isoforms, NQO1 and NQO2, have been identified to be involved in the metabolism of carbamazepine-derived quinones. pharmgkb.org
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a highly efficient enzyme in the reduction of carbamazepine-o-quinone. Studies using recombinant NQO1 have demonstrated that even low nanomolar concentrations of the enzyme are sufficient to effectively reduce synthetic carbamazepine (B1668303) quinone-like metabolites in vitro. genome.jp This reduction is a crucial detoxification step. Research has shown that NQO1 levels in the human liver, the primary site of drug metabolism, are generally adequate to handle the reduction of these reactive metabolites. The hepatic concentrations of NQO1 have been found to range from 8 to 213 nM, which is within the effective range for this protective action. genome.jp
The reduction of carbamazepine iminoquinone, a related reactive metabolite, by NQO1 is rapid, with significant reduction observed within one minute in the presence of glutathione (B108866) (GSH). This highlights the efficiency of NQO1 in detoxifying these harmful compounds. It is suggested that NQO1 plays a more significant role in the protection against para-quinone imines, such as those derived from carbamazepine, compared to NQO2. pharmgkb.org
Table 1: NQO1-Mediated Reduction of this compound and Related Metabolites
| Enzyme | Substrate | Effective Concentration of NQO1 | Key Findings | Source |
|---|---|---|---|---|
| Recombinant NQO1 | Synthetic carbamazepine iminoquinone | Low nM concentrations (e.g., 50 nM) | Sufficient to reduce 50-100% of the substrate within one minute. | |
| Human Liver NQO1 | Quinone-like drug metabolites | 8 to 213 nM (hepatic concentrations) | Hepatic levels are generally sufficient for effective in vitro reduction. | genome.jp |
NRH:quinone oxidoreductase 2 (NQO2) is another member of the quinone reductase family that contributes to the metabolism of quinones. acs.org While NQO1 utilizes NAD(P)H as a cofactor, NQO2 preferentially uses dihydronicotinamide riboside (NRH). acs.org NQO2 has been shown to catalyze the reduction of quinone-like metabolites derived from carbamazepine. genome.jpnih.gov
Table 2: NQO2-Mediated Reduction of this compound and Related Metabolites
| Enzyme | Substrate | Effective Concentration of NQO2 | Key Findings | Source |
|---|---|---|---|---|
| Recombinant NQO2 | Synthetic carbamazepine iminoquinone | Low μM concentrations (1-5 μM) | Achieved complete reduction of the substrate. | |
| Human Liver NQO2 | Quinone-like drug metabolites | 2 to 31 μM (hepatic concentrations) | Higher hepatic concentrations compared to NQO1 suggest a significant role despite lower catalytic efficiency for some substrates. | genome.jp |
Other Enzymatic Antioxidant Systems
While NQO1 and NQO2 are central to the direct reduction of this compound, other enzymatic systems also play a role in the broader antioxidant defense against the consequences of carbamazepine metabolism. These systems may not directly reduce the o-quinone but are crucial in detoxifying its precursors or managing the oxidative stress it can induce.
Glutathione S-Transferases (GSTs): These enzymes are key players in phase II detoxification, catalyzing the conjugation of glutathione to electrophilic compounds. nih.govspringermedizin.de While direct conjugation of this compound by GSTs is not extensively detailed, GSTs are involved in the detoxification of other reactive carbamazepine metabolites, such as arene oxides and iminoquinones. nih.govspringermedizin.dejst.go.jp By detoxifying these precursors, GSTs can indirectly reduce the amount of this compound formed. The presence of glutathione has been shown to reduce the irreversible binding of radiolabeled carbamazepine to liver microsomes, indicating a protective role for GSH-mediated detoxification pathways. jst.go.jp
Superoxide (B77818) Dismutase (SOD) and Catalase: The redox cycling of quinones can lead to the production of reactive oxygen species (ROS), such as the superoxide anion. acs.org While not directly acting on this compound, enzymes like superoxide dismutase (SOD) and catalase are critical in the defense against this downstream oxidative stress. nih.gov SOD catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, which is then detoxified to water and oxygen by catalase. nih.gov Some studies have noted alterations in the activity of these antioxidant enzymes in individuals taking carbamazepine, suggesting an adaptive response to increased oxidative load. nih.gov
Analytical Methodologies for Carbamazepine O Quinone Detection and Characterization
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is a cornerstone in the analysis of drug metabolites, offering unparalleled sensitivity and specificity for identifying and quantifying compounds even at low concentrations within complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the detection and quantification of carbamazepine-o-quinone. This method combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
High-resolution mass spectrometry, particularly using instruments like the Orbitrap, has enabled the non-targeted screening and identification of this compound as a transformation product in environmental samples, such as river water. jchemrev.com This approach allows for the detection of the compound based on its exact mass, providing a powerful tool for identifying previously uncharacterized metabolites in complex mixtures. One study successfully identified this compound in the Mangyeong River in Korea, highlighting its presence in the environment. jchemrev.com
In the realm of rapid screening, paper spray mass spectrometry has been utilized, listing this compound with a molecular weight of 266.1 g/mol . plos.org Furthermore, HPLC-MS has been instrumental in investigating the biotransformation pathways of carbamazepine (B1668303), detecting precursors to the o-quinone such as dihydroxycarbamazepine metabolites based on their mass and fragmentation patterns. researchgate.net
LC-MS/MS Parameters for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C15H10N2O3 | nih.gov |
| Molecular Weight | 266.25 g/mol | nih.gov |
| IUPAC Name | 2,3-dioxobenzo[b] Current time information in Bangalore, IN.benzazepine-11-carboxamide | nih.gov |
| Identification Method | Non-targeted LC-Orbitrap MS | jchemrev.com |
| Fragmentation Data | Fragmentation patterns are used to confirm the identity and distinguish from isomers. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic compounds. However, obtaining NMR data for a reactive and unstable metabolite like this compound presents significant challenges. Its transient nature makes isolation in sufficient quantities and purity for NMR analysis difficult.
Despite the lack of specific published NMR data for this compound, the utility of NMR in characterizing related compounds is well-documented. For example, the synthesis and characterization of carbamazepine derivatives and impurities frequently rely on 1H and 13C NMR to confirm their structures. acs.org These studies provide a methodological framework that could be applied to this compound if it were successfully synthesized and stabilized.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a critical component of the analytical workflow for this compound, enabling its separation from the parent drug, other metabolites, and endogenous components of the sample matrix.
A variety of reversed-phase HPLC methods have been developed for the simultaneous analysis of carbamazepine and its major metabolites. jchemrev.comdergipark.org.trjchemrev.comnih.gov These methods typically employ C8 or C18 stationary phases and a mobile phase gradient consisting of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. jchemrev.comdergipark.org.trjchemrev.comnih.gov For instance, a method for separating carbamazepine and its impurities has utilized a cyano-bonded column. thermoscientific.com
A specific study focusing on the environmental transformation of carbamazepine used a reverse-phase CORTECS T3 column with a mobile phase of water and methanol, both containing formic acid and ammonium (B1175870) formate, to successfully separate carbamazepine and its various transformation products, including the o-quinone. mdpi.com
Typical Chromatographic Conditions for Carbamazepine Metabolites
| Parameter | Description | Source |
|---|---|---|
| Column Types | Reversed-phase C8, C18, Cyano, CORTECS T3 | dergipark.org.trsemanticscholar.orgthermoscientific.commdpi.com |
| Mobile Phase Composition | Aqueous buffer (e.g., phosphate, formate) with organic modifiers (e.g., acetonitrile, methanol) | jchemrev.comdergipark.org.trjchemrev.comnih.gov |
| Detection | UV detection is often used in HPLC, with wavelengths around 210 nm, 220 nm, or 285 nm being common for carbamazepine and its metabolites. | dergipark.org.trjchemrev.comnih.gov |
Immunochemical Detection of Adducts
The high reactivity of this compound leads to the formation of covalent adducts with cellular macromolecules, particularly proteins. The detection of these adducts is of significant interest for elucidating the mechanisms of carbamazepine-induced hypersensitivity reactions. Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive approach for detecting these specific adducts.
The formation of protein adducts by reactive metabolites is considered a key initiating event in drug-induced immune responses. nih.gov The electrophilic nature of the o-quinone makes it a prime candidate for reacting with nucleophilic residues on proteins, such as cysteine. nih.gov
While ELISAs have been developed for the parent drug, carbamazepine, primarily for therapeutic drug monitoring and environmental analysis, the creation of an immunoassay specific to this compound adducts is a more intricate process. goldstandarddiagnostics.comnih.gov It would necessitate the synthesis of a stable hapten that mimics the o-quinone adduct, its conjugation to a carrier protein to generate an immunogen, and the subsequent production and characterization of specific antibodies. These antibodies could then form the basis of a sensitive ELISA for the detection and quantification of this compound-protein adducts in biological samples from patients. The development of such antibody-based tools is a recognized strategy for investigating the role of reactive metabolites in drug hypersensitivity. nih.govliverpool.ac.uk
Experimental Systems for Mechanistic Research
In Vitro Biochemical Systems
In vitro systems are instrumental in dissecting the specific enzymatic processes involved in the metabolism of carbamazepine (B1668303) and the formation of its reactive metabolites. These controlled environments allow for the detailed study of metabolic pathways and the identification of key enzymes.
Human Liver Microsomal Preparations
Human liver microsomes (HLMs) are a cornerstone for studying the hepatic metabolism of drugs. They contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are crucial for the biotransformation of carbamazepine.
Interestingly, when CYP3A4 was inhibited by troleandomycin, the formation of 2,3-diOHCBZ showed a strong correlation with CYP2C19 activity. nih.govresearchgate.net Further investigations revealed that pre-incubation of 3-OHCBZ with HLMs led to a time- and concentration-dependent decrease in CYP3A4 activity, suggesting that a metabolite of 3-OHCBZ can inactivate this enzyme. nih.govnih.govresearchgate.net The formation of protein-reactive metabolites from radiolabeled 3-OHCBZ has also been demonstrated in HLMs, with CYP3A4 being the most active enzyme in this process. nih.govnih.govresearchgate.net
Another potential bioactivation pathway involves the CYP3A4-mediated oxidation of 2-hydroxycarbamazepine (B22019) (2-OHCBZ) to a reactive iminoquinone species. pharmgkb.orgpharmgkb.org Studies with HLMs have shown that the formation of 2-hydroxyiminostilbene (B51969) (2-OHIS), a proposed intermediate, correlates significantly with CYP3A4/5 and CYP2B6 activities. pharmgkb.org The formation of thiol-reactive metabolites from 2-OHCBZ, which can be trapped by glutathione (B108866) (GSH), has also been observed in HLM incubations, further supporting the role of reactive intermediates in carbamazepine's effects. pharmgkb.orgjst.go.jp The irreversible binding of radiolabeled carbamazepine to microsomal proteins, which can be reduced by GSH, has been demonstrated in both human and mouse liver microsomes, pointing to the generation of electrophilic reactive metabolites. jst.go.jppsu.edu
Table 1: Key Findings from Human Liver Microsomal Studies
| Finding | Implicated Enzyme(s) | Experimental Approach | Reference(s) |
|---|---|---|---|
| Formation of 2,3-dihydroxycarbamazepine (B1261368) (precursor to o-quinone) from 3-hydroxycarbamazepine (B22271) | CYP3A4 (primary), CYP2C19 | Correlation analysis with specific CYP activities, chemical inhibition studies | nih.govnih.govresearchgate.net |
| Inactivation of CYP3A4 | Metabolite of 3-hydroxycarbamazepine | Pre-incubation of 3-OHCBZ with HLMs | nih.govnih.govresearchgate.net |
| Formation of protein-reactive metabolites from 3-OHCBZ | CYP3A4, CYP3A5, CYP3A7, CYP2C19, CYP1A2 | Incubation with radiolabeled 3-OHCBZ | nih.govnih.govresearchgate.net |
| Formation of 2-hydroxyiminostilbene from 2-hydroxycarbamazepine | CYP3A4/5, CYP2B6 | Correlation analysis with specific CYP activities, chemical inhibition studies | pharmgkb.org |
| Formation of thiol-reactive metabolites from 2-OHCBZ | CYP3A4 | Trapping with glutathione | pharmgkb.orgjst.go.jp |
| Irreversible binding of carbamazepine to microsomal proteins | Not specified | Incubation with radiolabeled CBZ | jst.go.jppsu.edu |
Recombinant Human Cytochrome P450 Enzymes
To pinpoint the specific enzymes responsible for the metabolic activation of carbamazepine, researchers utilize recombinant human cytochrome P450 enzymes expressed in various systems, such as baculovirus-infected insect cells or yeast. nih.govnih.gov This approach allows for the study of individual enzyme kinetics and substrate specificities in a clean, controlled environment, free from the complexities of the microsomal matrix.
Studies with a panel of cDNA-expressed enzymes have confirmed the roles of CYP3A4 and CYP2C19 in the formation of 2,3-dihydroxycarbamazepine from 3-hydroxycarbamazepine. nih.govnih.govresearchgate.net These experiments revealed that CYP2C19 is a high-affinity enzyme (S50 = 30 μM) for this reaction, while CYP3A4 is a low-affinity enzyme (S50 = 203 μM). nih.govnih.govresearchgate.net Furthermore, these studies suggested that CYP3A4, but not CYP2C19, may be inactivated by a metabolite of 3-OHCBZ. nih.govnih.govresearchgate.net Recombinant CYP3A4 has also been shown to convert radiolabeled 3-OHCBZ into protein-reactive metabolites, and it is the most catalytically active enzyme among those tested (CYP3A4, CYP3A5, CYP3A7, CYP2C19, and CYP1A2). nih.govnih.gov
The role of CYP3A4 in the bioactivation of 2-hydroxycarbamazepine has also been confirmed using recombinant enzymes. pharmgkb.org Recombinant CYP3A4 was found to preferentially catalyze the formation of 2-hydroxyiminostilbene, at a rate more than 10 times higher than other enzymes capable of this reaction (CYP1A1, CYP2C19, and CYP3A7). pharmgkb.org Additionally, studies with recombinant P450s have demonstrated that CYPs 1A, 2C, and 3A are responsible for the covalent binding of carbamazepine to proteins, with CYP3A4 and CYP1A2 accounting for the majority of this binding when their relative hepatic abundance is considered. nih.gov
Table 2: Contributions of Recombinant Human Cytochrome P450 Enzymes
| Enzyme | Role in Carbamazepine Metabolism | Key Finding | Reference(s) |
|---|---|---|---|
| CYP3A4 | Formation of 2,3-dihydroxycarbamazepine | Low-affinity enzyme (S50 = 203 μM) | nih.govnih.govresearchgate.net |
| CYP2C19 | Formation of 2,3-dihydroxycarbamazepine | High-affinity enzyme (S50 = 30 μM) | nih.govnih.govresearchgate.net |
| CYP3A4, CYP3A5, CYP3A7, CYP2C19, CYP1A2 | Formation of protein-reactive metabolites from 3-OHCBZ | CYP3A4 is the most catalytically active | nih.govnih.gov |
| CYP3A4 | Formation of 2-hydroxyiminostilbene from 2-hydroxycarbamazepine | Preferentially catalyzes this reaction | pharmgkb.org |
| CYPs 1A, 2C, and 3A | Covalent binding of carbamazepine to proteins | CYP3A4 and CYP1A2 are major contributors | nih.gov |
Isolated Cellular and Subcellular Models (e.g., bone marrow cells, melanoma cells)
Isolated cellular and subcellular models provide a more biologically complex system than purified enzymes or microsomes, allowing for the investigation of cellular responses to carbamazepine and its metabolites. These models can include primary cells, such as hepatocytes, or cell lines derived from specific tissues.
Studies using isolated rat hepatocytes have been employed to investigate the influence of carbamazepine on thyroid hormone metabolism. oup.com In a different approach, a novel in vitro method utilized neuroblastoma SH-SY5Y cells co-incubated with mouse or human hepatocytes to study metabolism-induced toxicity. benthamopenarchives.com This research found that human hepatocytes, but not mouse hepatocytes, increased the toxicity of carbamazepine to the SH-SY5Y cells, suggesting the formation of toxic metabolites. benthamopenarchives.com
More recently, human bone marrow mesenchymal stem cells (BMSCs) have been used to explore the mechanisms by which carbamazepine may contribute to osteoporosis. nih.govnih.gov These studies have focused on the effects of carbamazepine on signaling pathways involved in osteogenic differentiation. nih.govnih.gov Additionally, melanoma cells have been used in mechanistic studies to investigate the targeted delivery of therapeutic proteins, which could have implications for understanding how drugs and their metabolites interact with specific cell types. nih.gov
In Vivo Animal Models for Mechanistic Elucidation
Animal models are indispensable for understanding the integrated physiological and toxicological effects of carbamazepine and its metabolites in a whole organism. These models allow for the study of complex interactions between metabolism, distribution, and target organ toxicity.
Studies in Rodent Models (e.g., rats, mice)
Rodent models, particularly rats and mice, have been extensively used to investigate the in vivo consequences of carbamazepine administration. Studies in rats have explored the effects of chronic carbamazepine treatment on folate concentrations and have also been used to develop models of carbamazepine-induced renal toxicity, which may be linked to oxidative stress and apoptosis. nih.govtandfonline.comresearchgate.net The disposition of carbamazepine and its 10,11-epoxide metabolite has been characterized in the isolated perfused rat liver, providing insights into hepatic clearance and metabolism. nih.gov Furthermore, a rat model of carbamazepine-induced liver injury has been developed, demonstrating that CYP3A-mediated metabolism and glutathione depletion are critical factors in the development of hepatotoxicity. psu.edu
Mouse models have also been instrumental in carbamazepine research. A mouse model of carbamazepine-induced liver injury has been established to investigate the roles of drug metabolism and inflammation in its pathogenesis. oup.com The metabolism of carbamazepine has been characterized in fresh rodent hepatocyte suspensions, and the character of reactive metabolites has been investigated in hepatic microsomes from a mouse strain susceptible to carbamazepine-induced teratogenicity. researchgate.net These studies suggested that quinones and arene oxides are major reactive metabolites. researchgate.net The disposition of carbamazepine has also been studied in a mouse model of teratogenicity, where the formation of thioether metabolites was linked to the adverse developmental effects. nih.gov
Table 3: Findings from In Vivo Rodent Models
| Animal Model | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Chronic carbamazepine treatment | No adverse effect on folate concentrations | nih.gov |
| Rat | Renal toxicity | Associated with oxidative stress and apoptosis | tandfonline.comresearchgate.net |
| Rat | Liver injury | Requires CYP3A-mediated metabolism and glutathione depletion | psu.edu |
| Mouse | Liver injury | Elucidation of the roles of drug metabolism and inflammation | oup.com |
| Mouse | Teratogenicity | Quinones and arene oxides are major reactive metabolites; formation of thioether metabolites linked to teratogenicity | nih.govresearchgate.net |
Investigation of Metabolite Dynamics in Animal Tissues
The investigation of carbamazepine-o-quinone dynamics in animal tissues is complex due to the metabolite's high reactivity and transient nature. This reactivity makes direct quantification of this compound in various tissues challenging, and as a result, specific concentration data is scarce in scientific literature. Research has instead focused on the metabolic pathways leading to its formation, its subsequent reactions with cellular components, and its distribution in key metabolic organs like the liver.
Carbamazepine is extensively metabolized in the liver, with higher concentrations of the parent drug found in the liver and kidneys compared to the lungs and brain. drugbank.comnih.gov The metabolic pathway to this compound is a multi-step process. Initially, carbamazepine is metabolized to hydroxylated intermediates, such as 2-hydroxycarbamazepine and 3-hydroxycarbamazepine. nih.govpsu.edu These can be further metabolized to 2,3-dihydroxycarbamazepine. psu.edu It is this catechol intermediate that is proposed to undergo non-enzymatic rearrangement to form the reactive this compound. psu.edu Another potential pathway involves the oxidation of 3-hydroxycarbamazepine by the enzyme CYP3A4 to generate this compound. d-nb.infopharmgkb.org
The liver is the primary site for the formation of this compound. Studies using mouse and rat liver microsomes have provided evidence for the generation of reactive quinone species from carbamazepine. psu.edupsu.edu These reactive metabolites, including the o-quinone, are electrophiles that can readily react with nucleophiles such as proteins. nih.gov This has been demonstrated by the formation of protein adducts in liver microsomes. psu.edunih.gov
Due to the challenges in directly measuring this compound in tissues, its dynamics are often inferred from the presence of its detoxification products. For instance, the formation of glutathione adducts in the bile of rats provides indirect evidence for the in vivo generation of reactive intermediates like arene oxides, which are related to the quinone metabolic pathway.
The table below summarizes the key metabolic steps involved in the formation of this compound.
| Precursor Metabolite | Enzyme(s) Involved | Product |
| Carbamazepine | Cytochrome P450 (e.g., CYP3A4, CYP2C9) | 2-hydroxycarbamazepine, 3-hydroxycarbamazepine |
| 2-hydroxycarbamazepine / 3-hydroxycarbamazepine | Cytochrome P450 | 2,3-dihydroxycarbamazepine |
| 2,3-dihydroxycarbamazepine | Non-enzymatic rearrangement | This compound |
| 3-hydroxycarbamazepine | CYP3A4 | This compound |
The following table outlines key research findings related to the reactivity and detection of this compound and related reactive metabolites in experimental systems.
| Experimental System | Key Findings |
| Mouse Liver Microsomes | Evidence of protein-reactive metabolites, including quinones, formed from carbamazepine. psu.edu |
| Rat Models | Identification of dihydrohydroxythio adducts in bile, indicating the formation of reactive arene oxide intermediates. |
| Human Liver Microsomes | Demonstration of CYP3A4's role in the secondary oxidation of 3-hydroxycarbamazepine to form reactive metabolites. nih.gov |
| In Vitro studies | This compound is identified as a reactive electrophile capable of forming adducts with proteins. nih.gov |
Structure Activity Relationship Studies
Correlation of Molecular Structure with o-Quinone Formation Potential
The formation of carbamazepine-o-quinone is not a direct metabolic step from the parent drug. Instead, it is a multi-step bioactivation pathway involving several intermediate metabolites and specific cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org The molecular structure of these precursors is intrinsically linked to the potential for o-quinone generation.
The proposed pathway begins with the hydroxylation of the carbamazepine (B1668303) aromatic ring to form hydroxylated metabolites, primarily 2-hydroxycarbamazepine (B22019) (2-OHCBZ) and 3-hydroxycarbamazepine (B22271) (3-OHCBZ). nih.govresearchgate.net The formation of 3-OHCBZ is the critical initiating step for the o-quinone pathway. nih.gov In vitro studies with human liver microsomes (HLMs) show that the rate of 3-OHCBZ formation is more than 25 times greater than that of 2-OHCBZ. pharmgkb.org
The key steps and enzymatic catalysts are as follows:
Formation of 3-Hydroxycarbamazepine (3-OHCBZ): Carbamazepine is first metabolized to 3-OHCBZ. This reaction is predominantly catalyzed by CYP2B6 and CYP3A4. nih.govpharmgkb.org
Formation of 2,3-Dihydroxycarbamazepine (B1261368) (2,3-diOHCBZ): The 3-OHCBZ metabolite is then further oxidized to a catechol intermediate, 2,3-dihydroxycarbamazepine. nih.govpharmgkb.org This 2-hydroxylation of 3-OHCBZ is a crucial step. In vitro studies have identified CYP3A4 as the primary enzyme responsible for this conversion. nih.govpharmgkb.org However, CYP2C19 has also been shown to be a high-affinity enzyme for this reaction, suggesting its role may be significant, particularly at lower substrate concentrations. pharmgkb.org
Oxidation to this compound: The catechol, 2,3-diOHCBZ, is subsequently oxidized to the highly reactive this compound. nih.govresearchgate.net While direct evidence of this final step in vivo is challenging to obtain, trace amounts of a metabolite with a mass-to-charge ratio consistent with the o-quinone have been detected in in vitro incubation studies. nih.gov
The potential for o-quinone formation is therefore highly dependent on the expression and activity of CYP3A4 and CYP2C19 in an individual, which catalyzes the formation of the essential catechol precursor. nih.govpharmgkb.org
| Precursor/Metabolite | Key Enzymes Involved | Kinetic/Affinity Data | Role in o-Quinone Pathway |
| Carbamazepine | CYP2B6, CYP3A4 | Apparent Km (for 3-hydroxylation): ~217 µM pharmgkb.org | Parent Drug |
| 3-Hydroxycarbamazepine (3-OHCBZ) | CYP3A4, CYP2C19 | CYP3A4 (low affinity, S50 = 203 µM), CYP2C19 (high affinity, S50 = 30 µM) pharmgkb.org | First intermediate |
| 2,3-Dihydroxycarbamazepine (2,3-diOHCBZ) | - | - | Catechol precursor to o-quinone |
| This compound | - | - | Final reactive metabolite |
Influence of Substituents on Reactivity and Biological Interactions
The reactivity of this compound is dictated by the o-quinone moiety itself, which is an electrophilic structure. Quinones are known to be "soft electrophiles" that react readily with "soft nucleophiles," such as the thiol groups found in cysteine residues of proteins and in glutathione (B108866) (GSH). nih.gov
The two carbonyl groups on the aromatic ring make the molecule susceptible to nucleophilic attack. This reactivity is the basis for its potential biological interactions, which primarily involve the formation of covalent adducts with cellular macromolecules. nih.gov The formation of such protein adducts is considered a potential mechanism for generating neo-antigens, which could trigger an immune response, a hypothesis for the etiology of idiosyncratic drug reactions. nih.govpharmgkb.org
The secondary oxidation of 3-OHCBZ, leading towards the o-quinone, results in reactive metabolites capable of forming covalent adducts and inactivating the CYP3A4 enzyme itself. nih.govnih.govpharmgkb.org This inactivation is time- and concentration-dependent and, notably, is not prevented by the presence of nucleophiles like glutathione or N-acetylcysteine, suggesting a highly reactive intermediate is formed. nih.govpharmgkb.org
Comparative Analysis with Other Reactive Metabolites of Carbamazepine
Carbamazepine is known to produce several reactive metabolites, each with a distinct formation pathway and reactivity profile. Comparing this compound with these other species provides a broader context for its potential role in carbamazepine-associated toxicity.
Carbamazepine-10,11-epoxide (B195693) (CBZ-E): This is the major metabolite of carbamazepine, formed primarily by CYP3A4 and CYP2C8. nih.govpharmgkb.orgcaymanchem.com Although it is a stable and pharmacologically active metabolite, it is also chemically reactive and known to form protein adducts. researchgate.netresearchgate.net Its relatively long half-life means it is easily detected in the serum of patients. researchgate.net It is detoxified by microsomal epoxide hydrolase (mEH). wikipedia.org
Iminoquinone Metabolite (CBZ-IQ): This reactive species arises from a different hydroxylation pathway. It is formed via the secondary oxidation of 2-hydroxycarbamazepine (2-OHCBZ). researchgate.net This bioactivation is catalyzed predominantly by CYP3A4. nih.govnih.gov The iminoquinone is a thiol-reactive metabolite that can be trapped by glutathione and N-acetylcysteine. nih.gov It can also undergo redox cycling back to its precursor, 2-hydroxyiminostilbene (B51969). researchgate.net
The this compound pathway is distinct from these other two major bioactivation routes. It originates specifically from the 3-OHCBZ metabolite and involves the formation of a catechol intermediate. nih.gov While both the iminoquinone and o-quinone are highly reactive electrophiles, the metabolites formed from the 3-OHCBZ pathway have been shown to cause mechanism-based inactivation of CYP3A4, a characteristic not reported for the 2-OHCBZ-to-iminoquinone pathway. nih.govnih.gov
| Reactive Metabolite | Precursor Metabolite | Key Formation Enzyme(s) | Known Reactivity and Biological Interactions |
| This compound | 2,3-Dihydroxycarbamazepine (from 3-Hydroxycarbamazepine) | CYP3A4, CYP2C19 (for precursor formation) nih.govpharmgkb.org | Forms covalent adducts with proteins; associated with time-dependent inactivation of CYP3A4. nih.govpharmgkb.org |
| Carbamazepine-10,11-epoxide (CBZ-E) | Carbamazepine | CYP3A4, CYP2C8 pharmgkb.orgcaymanchem.com | Pharmacologically active; chemically reactive and forms protein adducts. researchgate.net |
| Iminoquinone (CBZ-IQ) | 2-Hydroxycarbamazepine | CYP3A4 nih.govnih.gov | Thiol-reactive; forms conjugates with glutathione and N-acetylcysteine; can redox cycle. researchgate.netnih.gov |
Environmental Transformation and Degradation Pathways
Biotransformation in Environmental Matrices (e.g., water)
The biotransformation of carbamazepine (B1668303) and its metabolites in aquatic environments is a complex process influenced by various factors. While carbamazepine itself is known for its persistence in conventional wastewater treatment plants, its metabolites can undergo further transformations. frontiersin.orgd-nb.infonih.gov
Studies have shown that carbamazepine can be transformed into a variety of products in environmental systems. nih.gov In soil, for instance, carbamazepine can be converted to several intermediates, although mineralization to carbon dioxide is minimal. nih.gov The formation of non-extractable bound residues is also limited. nih.gov In aquatic systems, the bacterial strain Labrys portucalensis F11 has been shown to biotransform carbamazepine, primarily through oxidation, loss of the -CHNO group, and ketone formation. x-mol.com
The presence of carbamazepine-o-quinone in environmental samples has been confirmed through non-targeted screening of river water. nih.govmdpi.com This suggests that it is either excreted in this form or is a transformation product of carbamazepine or its other metabolites in the environment. The transformation pathways can be influenced by the presence of other substances and microorganisms in the water. For example, in a soil-plant system, the presence of basil plants appeared to enhance the degradation of carbamazepine and its metabolites. mdpi.com
Interactive Table: Biotransformation of Carbamazepine in Environmental Matrices
| Matrix | Organism/Process | Key Findings | Reference |
| Water | Labrys portucalensis F11 | 95.4% biotransformation of 40 μM Carbamazepine in 30 days. | x-mol.com |
| Soil | Aerobic Incubation | Minimal mineralization (<2%); formation of multiple degradation intermediates. | nih.gov |
| Soil-Basil System | Greenhouse Experiment | Basil plants appeared to enhance the degradation of carbamazepine. | mdpi.com |
| River Water | Non-targeted Screening | Confirmed the presence of this compound. | nih.govmdpi.com |
Enzymatic Degradation in Environmental Systems (e.g., laccases, tyrosinases)
Enzymes, particularly oxidoreductases like laccases and tyrosinases, play a significant role in the degradation of organic pollutants in the environment. nih.govencyclopedia.pub These enzymes can catalyze the oxidation of a wide range of compounds, including pharmaceuticals and their metabolites.
Laccases are multi-copper oxidases that can oxidize phenolic compounds and aromatic amines. mdpi.com The degradation of carbamazepine by laccase has been shown to be effective, especially in the presence of redox mediators. encyclopedia.pubresearchgate.net For example, the use of laccase from the white-rot fungus Trametes versicolor with a mediator resulted in a significant removal of carbamazepine. researchgate.net Immobilized laccase has also demonstrated high removal efficiency of carbamazepine in both spiked water and secondary effluent, suggesting its potential for use in wastewater treatment. nih.gov The efficiency of laccase-mediated degradation is influenced by factors such as pH and temperature. mdpi.com
Tyrosinases are copper-containing enzymes that catalyze the oxidation of phenols into reactive o-quinones. mdpi.comresearchgate.net These quinones can then undergo further reactions, including polymerization, which facilitates their removal from the solution. tesisenred.net While the direct action of tyrosinase on this compound is not extensively documented, the enzyme's ability to generate reactive quinones from phenolic precursors is a key mechanism in the environmental transformation of aromatic compounds. encyclopedia.pubresearchgate.net
Interactive Table: Enzymatic Degradation of Carbamazepine
| Enzyme | Source | Key Findings | Reference |
| Laccase | Trametes versicolor | Repeated treatment with laccase and a mediator eliminated about 60% of carbamazepine in 48 hours. | researchgate.net |
| Laccase (immobilized) | Not specified | Achieved 83% and 86% removal of carbamazepine in spiked water and secondary effluent, respectively. | nih.gov |
| Lignin Peroxidase | Phanerochaete chrysosporium | Completely degraded diclofenac, but the degradation efficiency of carbamazepine was mostly below 10%. | mdpi.com |
| Tyrosinase | Not specified | Catalyzes the oxidation of phenols to reactive o-quinones. | mdpi.comresearchgate.net |
Identification of Environmental Transformation Products
Several studies have focused on identifying the TPs of carbamazepine in different environmental matrices. In a study of a Korean watershed, non-targeted screening identified several TPs, including carbamazepine-10,11-epoxide (B195693), 10,11-dihydro-10,11-dihydroxycarbamazepine, and this compound. nih.govmdpi.com The presence of these TPs suggests multiple transformation pathways occurring in the environment. nih.goveeer.org
In soil, identified degradation intermediates of carbamazepine include 10,11-dihydro-10-hydroxycarbamazepine, carbamazepine-10,11-epoxide, acridone-N-carbaldehyde, 4-aldehyde-9-acridone, and acridine (B1665455). nih.gov The formation of these products involves reactions such as electrocyclization, ring cleavage, and carbonylation. nih.gov In a soil-plant system, acridine and carbamazepine-10,11-epoxide were found as metabolites in the soil. mdpi.com
The degradation of carbamazepine by the bacterial strain Labrys portucalensis F11 resulted in the identification of 14 intermediary metabolites, indicating a complex biotransformation pathway. x-mol.com Advanced oxidation processes also generate a number of intermediate degradation products of carbamazepine. mdpi.com
Interactive Table: Identified Environmental Transformation Products of Carbamazepine
| Transformation Product | Environmental Matrix | Reference |
| Carbamazepine-10,11-epoxide | River Water, Soil | nih.govnih.govmdpi.commdpi.com |
| 10,11-dihydro-10,11-dihydroxycarbamazepine | River Water | nih.govmdpi.com |
| This compound | River Water | nih.govmdpi.com |
| Acridine | Soil, Basil Plants | nih.govmdpi.com |
| 10,11-dihydro-10-hydroxycarbamazepine | Soil | nih.gov |
| Acridone-N-carbaldehyde | Soil | nih.gov |
| 4-aldehyde-9-acridone | Soil | nih.gov |
| Iminostilbene | River Water | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Carbamazepine-o-quinone in laboratory settings?
- Methodological Answer : Synthesis typically involves oxidative pathways of Carbamazepine, monitored via HPLC or LC-MS. Characterization requires spectral analysis (e.g., H/C NMR, IR) and high-resolution mass spectrometry (HRMS). Detailed documentation of reaction conditions (solvents, catalysts, temperature) and purity validation (≥95% by HPLC) is critical for reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Validated LC-MS/MS assays are preferred due to sensitivity and specificity. Include internal standards (e.g., deuterated analogs) to correct matrix effects. Method validation should follow ICH guidelines, assessing linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (80–120%) .
Q. How can researchers ensure accurate structural elucidation of this compound derivatives?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with computational modeling (DFT calculations) to predict spectroscopic properties. Cross-validate results with experimental NMR and MS data .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound's metabolic pathways in vivo?
- Methodological Answer : Use isotope-labeled tracers (e.g., C-Carbamazepine) in animal models, followed by mass spectrometry imaging (MSI) to track metabolite distribution. Pair with hepatocyte incubation studies to identify cytochrome P450 isoforms involved .
Q. How should researchers address contradictory data regarding this compound's stability under varying pH conditions?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate existing data. Perform meta-analysis with subgroup stratification (e.g., pH 2 vs. pH 7.4) and assess heterogeneity via I² statistics. Validate findings through accelerated stability studies under controlled conditions .
Q. What strategies mitigate data reproducibility challenges in this compound toxicity studies?
- Methodological Answer : Implement blinded experiments, standardized cell lines (e.g., HepG2 for hepatotoxicity), and inter-laboratory validation. Publish raw datasets and computational scripts in open-access repositories to enable third-party verification .
Q. How can computational modeling enhance the optimization of this compound synthesis routes?
- Methodological Answer : Apply density functional theory (DFT) to predict reaction energetics and transition states. Use response surface methodology (RSM) for experimental design optimization, focusing on critical parameters like catalyst loading and reaction time .
Q. What ethical frameworks govern this compound research involving human biospecimens?
- Methodological Answer : Adhere to IRB protocols for informed consent, especially for studies using plasma or urine samples. Ensure compliance with GDPR or HIPAA for data anonymization. Reference institutional guidelines for biobanking and material transfer agreements (MTAs) .
Q. How can cross-disciplinary approaches improve understanding of this compound's mechanisms of action?
- Methodological Answer : Integrate cheminformatics (e.g., molecular docking with target proteins like voltage-gated sodium channels) and transcriptomic profiling (RNA-seq) in neuronal cell lines. Validate hypotheses using CRISPR/Cas9 gene-editing to knockout putative targets .
Methodological Best Practices
- Literature Review : Use platforms like PubMed and OJOSE to identify primary studies, prioritizing recent publications (post-2020) and avoiding non-peer-reviewed sources .
- Data Presentation : Follow Beilstein Journal guidelines for tables: include error margins (mean ± SD), statistical tests (e.g., ANOVA p-values), and explicit sample sizes (n ≥ 3) .
- Question Formulation : Apply the PICO framework (Population: in vitro models; Intervention: metabolic exposure; Comparison: parent compound; Outcome: metabolite concentration) to structure hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
